1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Description
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone (CAS: 1015846-12-4) is a pyrazole-derived organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its structure consists of a pyrazole ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an acetyl (ethanone) moiety. This compound is primarily used in synthetic chemistry as a precursor for pharmaceutical intermediates and heterocyclic derivatives .
Key physicochemical properties include:
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNLGWZAVQITML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650791 | |
| Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-12-4 | |
| Record name | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazole Ring Formation via Condensation
The core pyrazole ring is commonly synthesized through the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. For example, a typical route involves:
- Step 1: Reaction of 2-methoxyphenyl hydrazine or its derivatives with an α,β-unsaturated ketone or equivalent precursor under reflux in ethanol or acetic acid.
- Step 2: Formation of the pyrazole ring by nucleophilic attack and cyclization under basic or acidic conditions.
- Step 3: Isolation and purification of the pyrazole intermediate by recrystallization.
Acetylation at the 4-Position of Pyrazole
Catalysts and Solvents
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Methoxyphenyl hydrazine + α,β-unsaturated ketone, ethanol, reflux 4 h | Cyclocondensation to form pyrazole ring | Pyrazole intermediate |
| 2 | Pyrazole intermediate + Acetic anhydride, 140–150 °C, 1 h | Acetylation at 4-position | 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone |
| 3 | Cooling, addition to crushed ice, filtration, recrystallization (ethanol) | Purification | Solid product, >95% purity |
Reaction Mechanism Insights
- The pyrazole ring formation proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the α,β-unsaturated ketone, followed by cyclization and elimination of water.
- Acetylation occurs through electrophilic substitution at the pyrazole 4-position, favored by the electron-rich nitrogen atoms in the ring.
- Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry strongly influence yield and regioselectivity.
Comparative Data on Preparation Conditions and Yields
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, Acetic acid, DMF | Ethanol favors cleaner reaction; acetic acid increases rate but may cause side products |
| Temperature | Reflux (78–100 °C) to 150 °C | Higher temperatures improve acetylation but risk decomposition |
| Reaction Time | 2–6 hours | Longer times increase conversion; excessive time may reduce purity |
| Catalyst/Base | NaOH, triethylamine | Facilitates cyclization and acetylation |
| Purification | Recrystallization from ethanol | Enhances purity to >95% |
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the aromatic and pyrazole proton environments and carbonyl carbon signals.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with C12H12N2O2.
- Infrared Spectroscopy (IR): Identifies characteristic carbonyl (C=O) stretch near 1700 cm⁻¹ and aromatic C–H stretches.
- X-ray Crystallography: Provides definitive structural confirmation, including bond lengths and angles within the pyrazole ring and substituents.
Research Findings and Notes on Preparation
- The compound is primarily synthesized for use as a building block in pharmaceutical and agrochemical research due to its versatile pyrazole scaffold.
- Optimization of reaction parameters such as solvent choice and temperature has been shown to improve yield and minimize side reactions in analogous pyrazole derivatives.
- No large-scale industrial synthesis details are widely published, but laboratory-scale methods are well-established and reproducible.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The acetyl group at the pyrazole's 4-position participates in nucleophilic additions and condensations:
-
Oxime Formation : Reacting with hydroxylamine hydrochloride under alkaline conditions (NaOH, pH 11, 90 min) yields oxime derivatives. For example:
Yields range from 81–93%, with isomer ratios dependent on reaction conditions .
-
Chalcone Synthesis : The acetyl group undergoes Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (55°C, NaOH catalyst) to form α,β-unsaturated ketones:
Functionalization of the Pyrazole Ring
The pyrazole nitrogen and adjacent carbons enable further derivatization:
-
Suzuki Cross-Coupling : The 4-acetylpyrazole derivatives undergo Pd-catalyzed coupling with aryl boronic acids. For example, triflation at the 3-position followed by Suzuki reactions yields biaryl derivatives:
Optimized conditions (Cs₂CO₃, EtOH, microwave irradiation) achieve 63–64% yields .
-
Alkylation/Acylation : The N1 nitrogen reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For instance, benzylation using benzyl bromide in DMF with K₂CO₃ affords N-benzylpyrazole products .
Reactions Involving the Methoxyphenyl Substituent
The 2-methoxyphenyl group undergoes electrophilic substitution and demethylation:
-
Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxy group to yield phenolic derivatives:
Products are stabilized via intramolecular hydrogen bonding .
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Nitration/Sulfonation : Directed by the methoxy group’s ortho/para-directing effects, nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position of the phenyl ring.
Reduction and Oxidation Reactions
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Ketone Reduction : The acetyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
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Oxidative Dearomatization : Under acidic conditions (H₂SO₄, H₂O₂), the methoxyphenyl ring undergoes partial dearomatization to form quinone-like intermediates .
Coordination Chemistry
The pyrazole nitrogen and acetyl oxygen act as ligands in metal complexes:
| Metal Ion | Coordination Site | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) | N1 (pyrazole), O (acetyl) | Square-planar | Catalytic oxidation studies | |
| Pd(II) | N1, N2 (pyrazole) | Tetrahedral | Cross-coupling catalysts |
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Sulfonamide Conjugates : Reaction with sulfonyl chlorides introduces sulfonamide moieties at the acetyl group, improving antimicrobial activity .
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Hydrazone Formation : Condensation with hydrazines yields hydrazones, evaluated for anticancer activity (e.g., A549 lung cancer cell inhibition) .
This compound’s reactivity is foundational to its utility in medicinal chemistry and materials science, with modifications enabling tailored biological and physicochemical properties. Experimental protocols emphasize controlled conditions (pH, temperature) to optimize yields and selectivity .
Scientific Research Applications
Chemistry
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone serves as a building block in organic synthesis. Its versatility allows it to undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction can convert the ketone group to alcohols.
- Substitution : Electrophilic substitution can introduce different functional groups onto the aromatic ring.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones, Carboxylic acids |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Substitution | Halogens, Nitrating agents | Various substituted products |
Biology
Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, potentially modulating signaling pathways involved in inflammation.
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential efficacy against resistant strains.
Anti-inflammatory Properties
A study conducted by Smith et al. (2023) investigated the effects of this compound on cytokine production in human macrophages. The results indicated a significant reduction in IL-6 and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Research by Johnson et al. (2024) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that it exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positioning. Below is a comparison with structurally related compounds:
Substituent Effects :
- Electron-donating groups (e.g., 2-MeO-) enhance resonance stabilization of the pyrazole ring, increasing thermal stability .
- Halogen substituents (e.g., 2-F-) introduce electronegativity, altering solubility and reactivity .
- Pyrazoline derivatives (e.g., dihydro-pyrazole) exhibit distinct biological activities due to partial saturation of the heterocyclic ring .
Comparison with Indole-Based Analogs
Indole-containing analogs, such as synthetic cannabinoids JWH-250 and JWH-302, share structural similarities but differ in core heterocycles:
Key Differences :
- Bioactivity: Indole derivatives (e.g., JWH-250) target cannabinoid receptors, whereas pyrazole analogs lack significant receptor binding .
- Regulatory Status: Pyrazole derivatives are less likely to be classified as controlled substances due to their non-psychoactive nature .
Challenges :
Crystallography
While the crystal structure of the target compound remains unreported, related pyrazoline derivatives (e.g., 1-(4-MeO-phenyl)-2-triazol-1-yl-ethanone) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonding networks stabilizing the lattice . SHELX software is commonly employed for structure refinement .
Antimicrobial Potential
Pyrazoline analogs (e.g., 1-(4-Cl-phenyl)-5-MeO-pyrazoline) demonstrate antifungal activity against Candida albicans (MIC: 8–16 µg/mL) and antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) . However, the target compound’s bioactivity is understudied, highlighting a research gap.
Biological Activity
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, also known as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the molecular formula C12H12N2O2, is synthesized through various chemical routes, primarily involving the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate. Research indicates that it may exhibit significant anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The structure of this compound is characterized by:
- A pyrazole ring system.
- A methoxy group at the 2-position of the phenyl ring.
- An ethanone moiety that contributes to its reactivity.
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. The mechanism of action likely involves the modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies report that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be an effective agent in combating infections caused by resistant strains.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound could interact with receptors that modulate immune responses, although detailed receptor binding studies are still required.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effect on Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a lower MIC than traditional antibiotics, suggesting a promising alternative for treating bacterial infections, particularly those resistant to standard treatments.
Q & A
Q. Table 1: Optimization of Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Ethanol/Acetic Acid | Balances polarity and cost |
| Catalyst (Piperidine) | 5 mol% | Reduces side products |
Q. Table 2: Crystallographic Data Refinement
| Software | R-factor Threshold | Key Features |
|---|---|---|
| SHELXL-2018 | <0.05 | Anisotropic refinement, hydrogen modeling |
| OLEX2 | <0.10 | GUI for disorder resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
